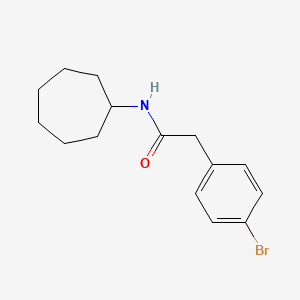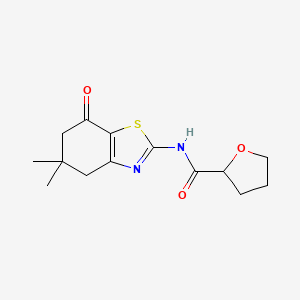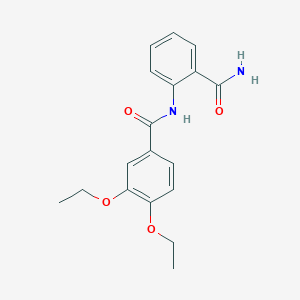
4-(butanoylamino)-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-pentylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core, substituted with a butanoylamino group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-pentylbenzamide typically involves the reaction of 4-aminobenzamide with butanoyl chloride and pentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
-
Step 1: Formation of 4-(butanoylamino)benzamide
- React 4-aminobenzamide with butanoyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
- Product: 4-(butanoylamino)benzamide.
-
Step 2: Alkylation with Pentylamine
- React 4-(butanoylamino)benzamide with pentylamine.
- Reaction conditions: Anhydrous solvent (e.g., tetrahydrofuran), elevated temperature (e.g., 60-80°C).
- Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
4-(butanoylamino)-N-pentylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-pentylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(butanoylamino)benzamide: Lacks the pentyl chain, which may affect its solubility and binding properties.
N-pentylbenzamide: Lacks the butanoylamino group, which may influence its reactivity and biological activity.
4-aminobenzamide: Lacks both the butanoylamino and pentyl groups, resulting in different chemical and biological properties.
Uniqueness
4-(butanoylamino)-N-pentylbenzamide is unique due to the presence of both the butanoylamino and pentyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-(butanoylamino)-N-pentylbenzamide |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-6-12-17-16(20)13-8-10-14(11-9-13)18-15(19)7-4-2/h8-11H,3-7,12H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
VTHDKENFLBXHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11171645.png)

![1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171653.png)

![N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B11171660.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B11171662.png)
![3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B11171671.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171677.png)
![3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11171683.png)
![N-[3-(dimethylamino)propyl]morpholine-4-carboxamide](/img/structure/B11171694.png)

![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11171704.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11171708.png)

